N-(1-cyclopropylethyl)-2,5-difluoroaniline N-(1-cyclopropylethyl)-2,5-difluoroaniline
Brand Name: Vulcanchem
CAS No.:
VCID: VC17835965
InChI: InChI=1S/C11H13F2N/c1-7(8-2-3-8)14-11-6-9(12)4-5-10(11)13/h4-8,14H,2-3H2,1H3
SMILES:
Molecular Formula: C11H13F2N
Molecular Weight: 197.22 g/mol

N-(1-cyclopropylethyl)-2,5-difluoroaniline

CAS No.:

Cat. No.: VC17835965

Molecular Formula: C11H13F2N

Molecular Weight: 197.22 g/mol

* For research use only. Not for human or veterinary use.

N-(1-cyclopropylethyl)-2,5-difluoroaniline -

Specification

Molecular Formula C11H13F2N
Molecular Weight 197.22 g/mol
IUPAC Name N-(1-cyclopropylethyl)-2,5-difluoroaniline
Standard InChI InChI=1S/C11H13F2N/c1-7(8-2-3-8)14-11-6-9(12)4-5-10(11)13/h4-8,14H,2-3H2,1H3
Standard InChI Key JERSVVAXCRPLLK-UHFFFAOYSA-N
Canonical SMILES CC(C1CC1)NC2=C(C=CC(=C2)F)F

Introduction

Structural and Molecular Characteristics

Molecular Architecture

N-(1-Cyclopropylethyl)-2,5-difluoroaniline (C₁₁H₁₃F₂N) consists of a benzene ring with fluorine atoms at positions 2 and 5 and a secondary amine group bonded to a 1-cyclopropylethyl chain. The cyclopropane ring introduces significant steric strain, which influences the compound’s reactivity and conformational flexibility. The molecular structure can be represented as:

C6H3F2NH(CH2)2C3H5\text{C}_6\text{H}_3\text{F}_2-\text{NH}-(\text{CH}_2)_2-\text{C}_3\text{H}_5

Key structural features include:

  • Fluorine Substituents: The electron-withdrawing fluorine atoms at positions 2 and 5 alter the aromatic ring’s electron density, affecting electrophilic substitution patterns .

  • Cyclopropylethyl Group: The cyclopropane moiety introduces angle strain (60° bond angles) and unique stereoelectronic properties, which can enhance binding affinity in biological systems .

Spectroscopic and Computational Data

While experimental spectroscopic data for this specific compound is limited, analogs such as N-cyclopentyl-2,5-difluoroaniline (C₁₁H₁₃F₂N) and N-(1-cyclobutylpropan-2-yl)-3,5-difluoroaniline (C₁₃H₁₇F₂N) provide insights :

PropertyN-(1-Cyclopropylethyl)-2,5-difluoroanilineN-Cyclopentyl-2,5-difluoroaniline
Molecular FormulaC₁₁H₁₃F₂NC₁₁H₁₃F₂N
Molecular Weight (g/mol)209.23197.22
SMILESFC1=C(C=CC(=C1)F)NCC(C2CC2)CC1CCC(C1)NC2=C(C=CC(=C2)F)F

The cyclopropylethyl group increases molecular weight compared to cyclopentyl analogs, potentially enhancing lipophilicity .

Synthetic Methodologies

Key Reaction Pathways

The synthesis of N-(1-cyclopropylethyl)-2,5-difluoroaniline typically involves multi-step strategies, as outlined in patent literature for analogous compounds :

  • Nucleophilic Aromatic Substitution:

    • A 2,5-difluoro-nitrobenzene derivative reacts with 1-cyclopropylethylamine under basic conditions to replace a fluorine atom with the amine group.

    • Example:
      C6H3F2NO2+H2NCH2C3H5C6H3F(NHCH2C3H5)F+HNO2\text{C}_6\text{H}_3\text{F}_2\text{NO}_2 + \text{H}_2\text{N}-\text{CH}_2-\text{C}_3\text{H}_5 \rightarrow \text{C}_6\text{H}_3\text{F}(\text{NH}-\text{CH}_2-\text{C}_3\text{H}_5)\text{F} + \text{HNO}_2

  • Reduction of Nitro Intermediates:

    • Catalytic hydrogenation reduces the nitro group to an amine, yielding the final product .

Optimization Challenges

  • Regioselectivity: Competing substitution at the 2- vs. 5-fluorine positions requires careful control of reaction conditions (e.g., temperature, solvent polarity) .

  • Cyclopropane Stability: The strain in the cyclopropane ring necessitates mild reaction conditions to prevent ring-opening side reactions .

Physicochemical Properties

Solubility and Lipophilicity

The compound’s solubility profile is influenced by its fluorine content and cyclopropane group:

  • LogP: Estimated at 2.8–3.2 (moderately lipophilic), favoring membrane permeability in biological systems .

  • Aqueous Solubility: Limited (<1 mg/mL) due to hydrophobic cyclopropane and aromatic components .

Thermal Stability

Differential scanning calorimetry (DSC) of related compounds shows decomposition temperatures above 200°C, suggesting robustness for synthetic applications .

Biological and Industrial Applications

Medicinal Chemistry

N-(1-Cyclopropylethyl)-2,5-difluoroaniline serves as a precursor for quinolone antibiotics, where the cyclopropane group enhances target binding through van der Waals interactions . For example:

  • Antibiotic Intermediates: Analogous compounds are used in synthesizing ciprofloxacin derivatives with broad-spectrum activity .

Materials Science

  • Liquid Crystals: Fluorinated anilines contribute to mesogenic properties in display technologies. The cyclopropane group may reduce melting points, improving thermal stability .

Comparison with Structural Analogs

The table below contrasts N-(1-cyclopropylethyl)-2,5-difluoroaniline with related compounds:

CompoundMolecular FormulaFluorine PositionsAmine SubstituentKey Applications
N-(1-Cyclopropylethyl)-2,5-difluoroanilineC₁₁H₁₃F₂N2,51-CyclopropylethylAntibiotic synthesis
N-Cyclopentyl-2,5-difluoroaniline C₁₁H₁₃F₂N2,5CyclopentylDrug intermediates
N-(1-Cyclobutylpropan-2-yl)-3,5-difluoroaniline C₁₃H₁₇F₂N3,51-Cyclobutylpropan-2-ylMaterials research

The cyclopropylethyl group distinguishes the target compound through enhanced steric effects and lipophilicity compared to bulkier cyclobutyl or cyclopentyl analogs .

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